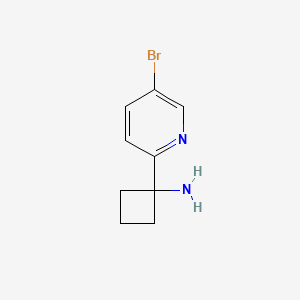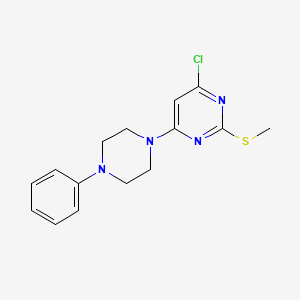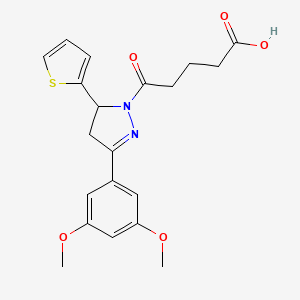![molecular formula C21H22ClN3O3S2 B2613356 1-(4-(6-氯苯并[d]噻唑-2-基)哌嗪-1-基)-3-甲苯磺酰基丙-1-酮 CAS No. 897471-61-3](/img/structure/B2613356.png)
1-(4-(6-氯苯并[d]噻唑-2-基)哌嗪-1-基)-3-甲苯磺酰基丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
科学研究应用
用于治疗的哌嗪衍生物
哌嗪衍生物,包括与“1-(4-(6-氯苯并[d]噻唑-2-基)哌嗪-1-基)-3-甲苯磺酰基丙-1-酮”结构相关的化合物,由于其多功能药理特性而展示出广泛的治疗应用。这些化合物是抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护、抗炎和造影剂特性的药物设计中不可或缺的组成部分。哌嗪核上的取代模式的改变会显著影响所得分子的药用潜力。研究表明,哌嗪类分子已成为发现类药物元素的灵活构建模块,对哌嗪环上取代基的修饰会显著影响药代动力学和药效学因素 (Rathi 等人,2016 年)。
哌嗪衍生物的抗焦虑样活性
已对特定的哌嗪衍生物及其抗焦虑样活性进行了研究。涉及新型 N-环烷基-N-苯甲酰哌嗪衍生物的研究证明在动物模型中具有显着的抗焦虑样作用。这些作用是由阿片系统介导的,表明基于哌嗪支架开发新的抗焦虑药的潜力。对运动活性或运动协调的无显著影响表明对治疗应用有利 (Strub 等人,2016 年)。
抗精神病应用
氯氮平是一种著名的抗精神病药,含有一个哌嗪部分,它例证了哌嗪衍生物在治疗精神分裂症和相关疾病中独特的治疗潜力。氯氮平在改善精神分裂症的核心症状和阴性症状方面的有效性,以及与典型抗精神病药相比诱发神经系统副作用的可能性较低,突出了哌嗪衍生物在神经精神治疗中的重要性。氯氮平等化合物的独特药理学特征突出了哌嗪环在开发非典型抗精神病药物中的重要性 (Ashby & Wang,1996 年)。
作用机制
Target of Action
Compounds with similar structures have been found to target enzymes like cyclo-oxygenase (COX) which play a crucial role in inflammation and pain .
Mode of Action
The compound might interact with its targets, such as COX enzymes, leading to inhibition of these enzymes. This could result in decreased production of substances like prostaglandins that promote inflammation and pain .
Biochemical Pathways
The compound might affect the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes. By inhibiting COX enzymes, the compound could potentially reduce the production of these substances, thereby alleviating inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action could potentially include reduced inflammation and pain, given its possible role in inhibiting COX enzymes .
安全和危害
未来方向
生化分析
Biochemical Properties
The biochemical properties of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one are largely influenced by its interactions with enzymes, proteins, and other biomolecules. It has been shown to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of this compound is mediated chiefly through inhibition of the biosynthesis of prostaglandins .
Cellular Effects
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-15-2-5-17(6-3-15)30(27,28)13-8-20(26)24-9-11-25(12-10-24)21-23-18-7-4-16(22)14-19(18)29-21/h2-7,14H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIDGXOTUSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2613273.png)
![(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2613276.png)
![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)


![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)


![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)


